molecular formula C15H23BO4S B597042 2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256359-13-3

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B597042
CAS No.: 1256359-13-3
M. Wt: 310.215
InChI Key: RWBDNARNSLCEFV-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry.

Scientific Research Applications

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: Applied in the production of materials such as polymers and advanced organic materials.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For phenylboronic acid, a compound with a similar phenyl group, it is harmful if swallowed and can cause skin irritation .

Mechanism of Action

Target of Action

The compound, also known as 4-isopropylsulfonylphenylboronic acid, pinacol ester, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is a significant biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound’s stability and readiness for preparation contribute to its effective use in biochemical reactions .

Result of Action

The primary result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This reaction is a critical step in various synthetic processes, particularly in the creation of complex organic compounds .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction conditions, such as temperature and pH, can impact the effectiveness of the compound . Additionally, the presence of a suitable catalyst, typically palladium, is essential for the compound to perform its role .

Biochemical Analysis

Biochemical Properties

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophilic reagent, facilitating the transfer of organic groups from boron to palladium .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of key signaling molecules, leading to alterations in cellular responses and metabolic flux . Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and function, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, including toxicity and alterations in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and reduction, leading to the formation of more polar metabolites . These metabolites are then further processed through conjugation reactions, enhancing their solubility and facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in various cellular compartments. The compound’s distribution is critical for its biological activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(isopropylsulfonyl)phenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an organic solvent such as toluene or ethanol, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (80-100°C).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Comparison with Similar Compounds

2-(4-(Isopropylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in Suzuki-Miyaura coupling, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also participate in cross-coupling reactions, this compound offers unique advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis.

Similar Compounds

  • Phenylboronic acid
  • 4-Bromophenylboronic acid
  • 2,4,6-Trimethylphenylboronic acid

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed in cross-coupling reactions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(4-propan-2-ylsulfonylphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BO4S/c1-11(2)21(17,18)13-9-7-12(8-10-13)16-19-14(3,4)15(5,6)20-16/h7-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWBDNARNSLCEFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682206
Record name 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-13-3
Record name 4,4,5,5-Tetramethyl-2-[4-(propane-2-sulfonyl)phenyl]-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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